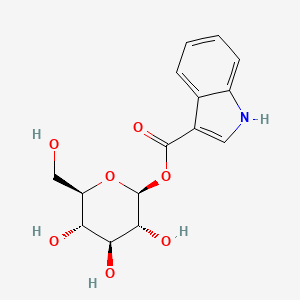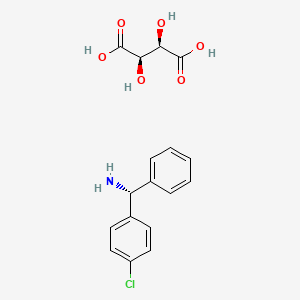
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ®-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid is a chiral molecule composed of two distinct parts: ®-(4-chlorophenyl)-phenylmethanamine and (2R,3R)-2,3-dihydroxybutanedioic acid The former is an amine derivative, while the latter is a dihydroxy acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(4-chlorophenyl)-phenylmethanamine typically involves the reaction of 4-chlorobenzyl chloride with phenylmethanamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired amine derivative.
For the preparation of (2R,3R)-2,3-dihydroxybutanedioic acid, a common method involves the oxidation of tartaric acid. This can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions to ensure the retention of the stereochemistry.
Industrial Production Methods
Industrial production of these compounds often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. For example, the synthesis of ®-(4-chlorophenyl)-phenylmethanamine may be carried out in a continuous flow reactor to ensure efficient mixing and reaction control. Similarly, the production of (2R,3R)-2,3-dihydroxybutanedioic acid may involve the use of biocatalysts to achieve high enantioselectivity and yield.
化学反应分析
Types of Reactions
Oxidation: The amine group in ®-(4-chlorophenyl)-phenylmethanamine can undergo oxidation to form the corresponding imine or nitrile.
Reduction: The carbonyl groups in (2R,3R)-2,3-dihydroxybutanedioic acid can be reduced to form the corresponding alcohols.
Substitution: The chlorine atom in ®-(4-chlorophenyl)-phenylmethanamine can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles from ®-(4-chlorophenyl)-phenylmethanamine.
Reduction: Formation of alcohols from (2R,3R)-2,3-dihydroxybutanedioic acid.
Substitution: Formation of substituted derivatives of ®-(4-chlorophenyl)-phenylmethanamine.
科学研究应用
Chemistry
In chemistry, ®-(4-chlorophenyl)-phenylmethanamine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the study of enantioselective reactions and the development of new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioic acid is used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful for studying metalloenzymes and their catalytic activities.
Medicine
In medicine, these compounds have potential applications as pharmaceutical intermediates. For example, ®-(4-chlorophenyl)-phenylmethanamine can be used in the synthesis of chiral drugs, while (2R,3R)-2,3-dihydroxybutanedioic acid can be used in the formulation of drug delivery systems.
Industry
In industrial applications, these compounds are used in the production of chiral catalysts and as additives in the manufacturing of polymers and other materials. Their unique stereochemistry and reactivity make them valuable for the development of new materials with specific properties.
作用机制
The mechanism of action of ®-(4-chlorophenyl)-phenylmethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid can chelate metal ions, affecting the catalytic activity of metalloenzymes.
相似化合物的比较
Similar Compounds
®-Phenylmethanamine: Lacks the chlorine substituent, resulting in different reactivity and binding properties.
(S)-(4-chlorophenyl)-phenylmethanamine: The enantiomer of ®-(4-chlorophenyl)-phenylmethanamine, with different stereochemistry and biological activity.
(2S,3S)-2,3-dihydroxybutanedioic acid: The enantiomer of (2R,3R)-2,3-dihydroxybutanedioic acid, with different stereochemistry and reactivity.
Uniqueness
The uniqueness of ®-(4-chlorophenyl)-phenylmethanamine lies in its specific stereochemistry and the presence of the chlorine substituent, which affects its reactivity and binding properties. Similarly, (2R,3R)-2,3-dihydroxybutanedioic acid is unique due to its specific stereochemistry and ability to form stable complexes with metal ions.
属性
分子式 |
C17H18ClNO6 |
|---|---|
分子量 |
367.8 g/mol |
IUPAC 名称 |
(R)-(4-chlorophenyl)-phenylmethanamine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m11/s1 |
InChI 键 |
RLQMUEBVBXLJAW-IMXLTCNTSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.C(C(C(=O)O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


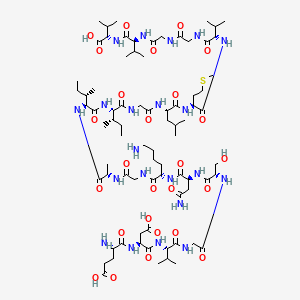
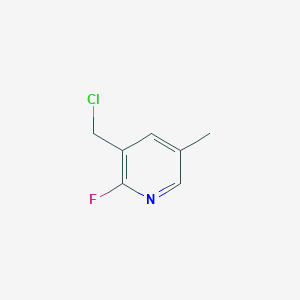
![methyl 2-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclopentyl]acetate](/img/structure/B13450048.png)
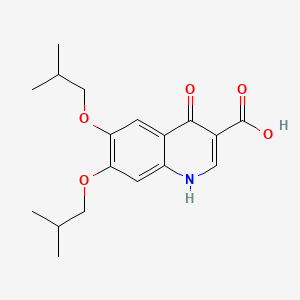
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-(2-Fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13450060.png)

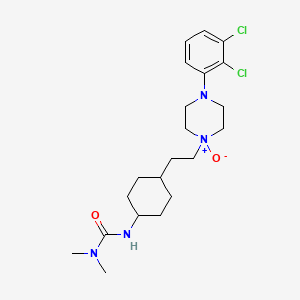

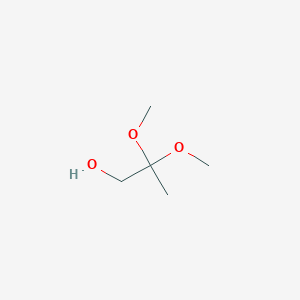
![(+/-)-1,1',1''-[[3-(Octadecyloxy)-2-(phenylmethoxy)propoxy]methylidyne]trisbenzene](/img/structure/B13450077.png)
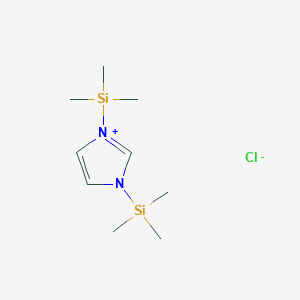
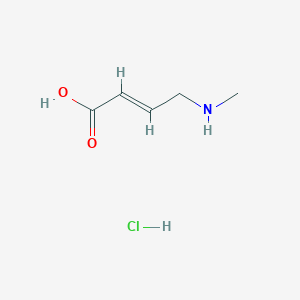
![2-[(Dimethylamino)methyl]cyclohexan-1-amine](/img/structure/B13450101.png)
